molecular formula C16H13N3OS B2571807 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone CAS No. 688356-51-6

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone

Cat. No.: B2571807
CAS No.: 688356-51-6
M. Wt: 295.36
InChI Key: SBQJUXCLJGYIRE-UHFFFAOYSA-N
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Description

This compound is part of the quinazoline derivatives family, which are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:

    Aza-reaction: This method involves the coupling of imine and electron-rich alkene, forming the quinazoline core.

    Microwave-assisted reaction: This technique accelerates the reaction process, making it more efficient.

    Metal-mediated reaction: Metals such as palladium or copper are used as catalysts to facilitate the formation of the desired compound.

    Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.

    Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, improving the reaction efficiency.

Chemical Reactions Analysis

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using halogens or other nucleophiles.

    Cyclization: The formation of ring structures through intramolecular reactions, often facilitated by acidic or basic conditions.

Scientific Research Applications

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Due to its anticancer and antibacterial properties, it is being investigated for potential therapeutic applications.

    Industry: The compound’s unique chemical properties make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone can be compared to other quinazoline derivatives, such as:

    2-(4-bromophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.

    2-(4-chlorophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and diverse biological activities make it a valuable subject for further investigation.

Properties

CAS No.

688356-51-6

Molecular Formula

C16H13N3OS

Molecular Weight

295.36

IUPAC Name

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C16H13N3OS/c1-10(20)11-6-8-12(9-7-11)17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,1H3,(H2,17,18,19,21)

InChI Key

SBQJUXCLJGYIRE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32

solubility

not available

Origin of Product

United States

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